



# Application Notes and Protocols: Investigating Hepatic Glucose Output with PF-06291874

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Compound of Interest		
Compound Name:	PF-06291874	
Cat. No.:	B609971	Get Quote

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### Introduction

**PF-06291874** is a potent and orally active antagonist of the glucagon receptor (GCGR). Glucagon, a key hormone in glucose homeostasis, stimulates hepatic glucose production (HGP), primarily through glycogenolysis and gluconeogenesis. In states of hyperglycemia, such as in type 2 diabetes mellitus (T2DM), excessive glucagon signaling contributes to elevated HGP. By blocking the glucagon receptor, **PF-06291874** reduces hepatic glucose output, thereby lowering blood glucose levels. These application notes provide a summary of the effects of **PF-06291874** on glucose metabolism and detailed protocols for investigating its impact on hepatic glucose output.

### **Mechanism of Action**

**PF-06291874** competitively inhibits the binding of glucagon to the GCGR on hepatocytes. This antagonism blocks the downstream signaling cascade that is normally initiated by glucagon, which involves the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA). PKA activation leads to the phosphorylation of key enzymes and transcription factors that promote glycogenolysis and gluconeogenesis. By inhibiting this pathway, **PF-06291874** effectively reduces the liver's production and release of glucose into the bloodstream.



### **Data Presentation**

The following tables summarize the quantitative data from clinical studies on the effect of **PF-06291874** on key glycemic parameters in patients with T2DM.

Table 1: Dose-Dependent Reduction in Fasting Plasma Glucose (FPG) and Mean Daily Glucose (MDG) after 28 Days of Monotherapy[1]

Dose of PF-06291874 (once daily)	Placebo-Adjusted Reduction in FPG (mg/dL)	Placebo-Adjusted Reduction in MDG (mg/dL)
15 mg	27.1	40.3
35 mg	Not Reported	Not Reported
75 mg	Not Reported	Not Reported
150 mg	57.2	68.8

Table 2: Reduction in Fasting Plasma Glucose (FPG) and Mean Daily Glucose (MDG) with Multiple Ascending Doses (14-28 days, on background therapy)[2]

Dose of PF-06291874 (once daily)	Placebo-Corrected Decrease in FPG (mg/dL) at Day 14	Placebo-Corrected Decrease in Mean Daily Glucose (mg/dL) at Day 14
5 mg - 100 mg	Dose-dependent reductions observed	Dose-dependent reductions observed
150 mg	34.3	42.4

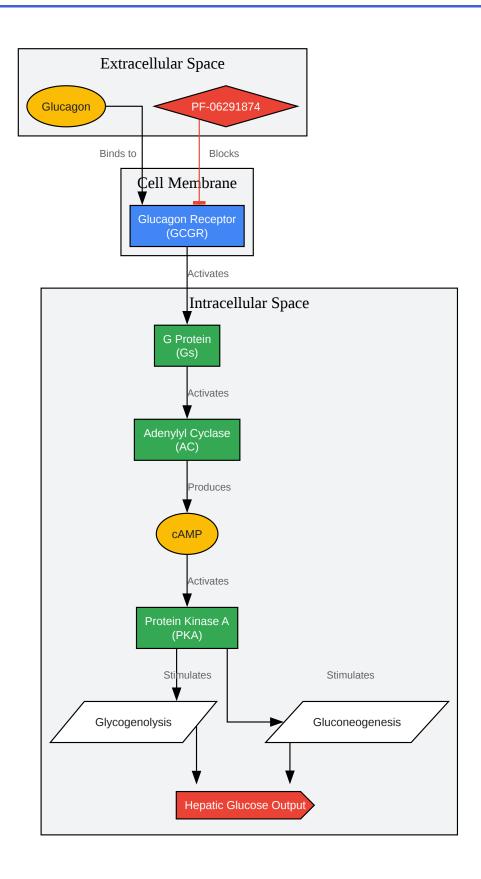
Table 3: Dose-Dependent Reduction in HbA1c and Fasting Plasma Glucose (FPG) after 12 Weeks (on background metformin therapy)[3]



Dose of PF-06291874 (once daily)	Mean Reduction from Baseline in HbA1c (%)	Mean Reduction from Baseline in FPG (mg/dL)
30 mg	-0.67	-16.6
60 mg	Not Reported	Not Reported
100 mg	-0.93	-33.3

## **Mandatory Visualizations**

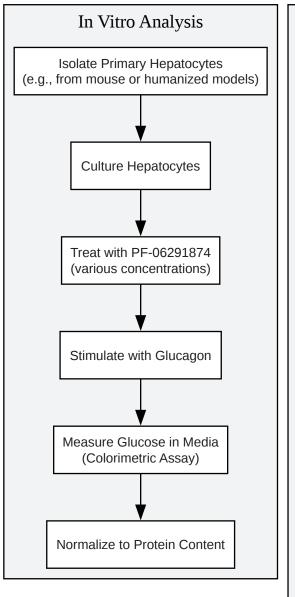


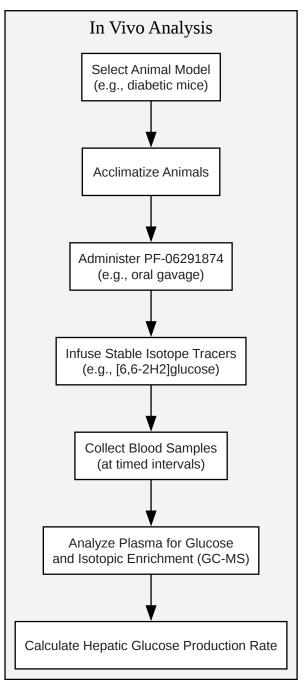


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Caption: Signaling pathway of PF-06291874 action.







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**Caption:** Experimental workflow for HGP investigation.

# Experimental Protocols In Vitro: Glucose Output Assay in Primary Hepatocytes

### Methodological & Application





This protocol is adapted from standard procedures for measuring glucose output from primary hepatocytes.[4][5]

- 1. Isolation and Culture of Primary Hepatocytes:
- Isolate primary hepatocytes from a suitable animal model (e.g., mouse, rat) using a two-step collagenase perfusion method.
- Plate the isolated hepatocytes on collagen-coated plates in appropriate culture medium (e.g., Williams' Medium E with supplements).
- Allow the cells to attach and form a monolayer for 4-6 hours.
- 2. Pre-incubation and Treatment:
- After attachment, replace the culture medium with a serum-free medium and incubate overnight to deplete glycogen stores.
- Wash the cells with phosphate-buffered saline (PBS).
- Add glucose-free DMEM supplemented with gluconeogenic substrates (e.g., 20 mM sodium lactate and 2 mM sodium pyruvate).
- Add PF-06291874 at various concentrations (e.g., 1 nM to 10 μM) to the appropriate wells.
   Include a vehicle control (e.g., DMSO).
- Incubate for 1-2 hours.
- 3. Glucagon Stimulation and Glucose Measurement:
- Add glucagon to the wells to a final concentration of 10-100 nM (except for the basal control
  wells).
- Incubate for 3-6 hours at 37°C.
- Collect the supernatant from each well.



- Measure the glucose concentration in the supernatant using a colorimetric glucose oxidase assay kit.
- 4. Data Analysis:
- Lyse the cells in each well and measure the total protein concentration using a BCA protein assay kit.
- Normalize the glucose concentration in the supernatant to the total protein content of the corresponding well.
- Compare the glucose output in the PF-06291874-treated wells to the glucagon-stimulated control and basal control wells.

## In Vivo: Measurement of Hepatic Glucose Production in Mice

This protocol outlines the use of stable isotope tracers to measure HGP in a conscious, unrestrained mouse model.

- 1. Animal Model and Preparation:
- Use a relevant mouse model of diabetes (e.g., db/db mice or high-fat diet-induced obese mice).
- House the mice in a controlled environment and allow them to acclimatize.
- For tracer infusion studies, surgical catheterization of the jugular vein may be required for conscious, unrestrained infusion.
- 2. Drug Administration:
- Administer PF-06291874 or vehicle control orally via gavage at the desired dose and time point before the tracer study.
- 3. Tracer Infusion and Blood Sampling:
- Fast the mice overnight.



- The following morning, start a continuous intravenous infusion of a stable isotope tracer, such as [6,6-2H2]glucose, to achieve isotopic steady-state.
- Collect small blood samples (e.g., 20-30 μL) from the tail vein at timed intervals during the infusion.
- 4. Sample Analysis:
- Deproteinize the plasma samples.
- Derivatize the glucose in the plasma samples.
- Analyze the isotopic enrichment of plasma glucose using gas chromatography-mass spectrometry (GC-MS).
- Measure plasma glucose concentrations using a standard glucose assay.
- 5. Calculation of Hepatic Glucose Production:
- Calculate the rate of appearance (Ra) of glucose, which represents the endogenous glucose production rate, using the following formula under steady-state conditions:
  - Ra = Tracer infusion rate / Plasma glucose enrichment
- Compare the HGP rates between the PF-06291874-treated group and the vehicle-treated control group.

### Conclusion

**PF-06291874** is a promising therapeutic agent for the treatment of T2DM due to its targeted mechanism of reducing hepatic glucose output. The provided data and protocols offer a framework for researchers to further investigate the effects of this glucagon receptor antagonist on hepatic glucose metabolism. The in vitro hepatocyte assay allows for the direct assessment of **PF-06291874**'s ability to inhibit glucagon-stimulated glucose production, while the in vivo tracer studies provide a comprehensive understanding of its impact on whole-body glucose homeostasis. These methodologies are crucial for the continued development and characterization of novel therapies targeting the glucagon-GCGR axis.



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- 4. Hepatocyte Isolation and Glucose Output Assay [bio-protocol.org]
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